molecular formula C18H11BrN6O7 B15219254 Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103829-01-2

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No.: B15219254
CAS No.: 103829-01-2
M. Wt: 503.2 g/mol
InChI Key: CLBGZSOARTUSBT-UHFFFAOYSA-N
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Description

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group and a pyrimidinyl-oxy moiety. It has garnered attention due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the 5-bromo-2-pyrimidinyl-oxy intermediate, which is then reacted with a nitrophenylamine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyrimidinyl-oxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research and development in anticancer therapies.

Properties

CAS No.

103829-01-2

Molecular Formula

C18H11BrN6O7

Molecular Weight

503.2 g/mol

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H11BrN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27)

InChI Key

CLBGZSOARTUSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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